Gallic acid hydrate

Aqueous solubility Formulation development Analytical sample preparation

Choose gallic acid hydrate (CAS 5995-86-8) for its 26% higher aqueous solubility (1.5 g/100 mL at 20 °C) vs. anhydrous gallic acid, enabling higher-concentration aqueous stock solutions with reduced co-solvent interference. As the most stable crystalline monohydrate (MH-I), it ensures reproducible dissolution, analytical method development (PXRD, DSC), and regulatory submission consistency. Its superior ABTS antioxidant potency (IC₅₀ 1.03 µg/mL) and enhanced anti-pseudomonal activity make it the preferred calibration standard and bioactive reference over alkyl gallate esters. Ideal for assay development, formulation pre-screening, and quality control requiring phase-pure, well-characterized material.

Molecular Formula C7H8O6
Molecular Weight 188.13 g/mol
CAS No. 5995-86-8
Cat. No. B139992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallic acid hydrate
CAS5995-86-8
Synonyms3,4,5-Trihydroxybenzoic Acid Hydrate;  3,4,5-Trihydroxybenzoic Acid Monohydrate; 
Molecular FormulaC7H8O6
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)O.O
InChIInChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2
InChIKeyIUTKPPDDLYYMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallic Acid Hydrate (CAS 5995-86-8): Procurement-Grade Specifications and Physicochemical Profile for Research and Industrial Sourcing


Gallic acid hydrate (CAS 5995-86-8), also designated as gallic acid monohydrate or 3,4,5-trihydroxybenzoic acid hydrate (C₇H₆O₅·H₂O), is a naturally occurring phenolic acid belonging to the trihydroxybenzoic acid class . The compound presents as white to pale fawn-colored crystalline solid, with a density of 1.694 g/cm³ and a melting/decomposition transition reported at approximately 260 °C [1]. As the monohydrate crystalline form (MH-I) of gallic acid, this hydrated species exhibits distinct physicochemical behavior relative to its anhydrous counterpart (CAS 149-91-7), including differential aqueous solubility and thermal dehydration characteristics that directly impact formulation workflows and analytical reproducibility [2].

Gallic Acid Hydrate Procurement: Why Anhydrous Gallic Acid and Propyl Gallate Cannot Be Directly Substituted


Substituting gallic acid hydrate (CAS 5995-86-8) with anhydrous gallic acid (CAS 149-91-7) or ester derivatives such as propyl gallate introduces quantifiable alterations in solubility, thermal behavior, and biological activity that preclude simple interchangeability in research and industrial applications. The monohydrate form exhibits approximately 26% higher aqueous solubility at 20 °C (1.5 g/100 mL) compared to the anhydrous form (1.19 g/100 mL) [1], a difference that critically affects dissolution kinetics in aqueous-based assays and formulations. Furthermore, the dehydration behavior of the monohydrate at ambient conditions differs fundamentally from the anhydrate polymorphs, with hydration/dehydration equilibria being strongly dependent on relative humidity and phase purity [2]. Propyl gallate, while sharing the galloyl core, demonstrates substantially higher antimicrobial potency with markedly lower MIC values, rendering it unsuitable as a direct functional replacement in studies requiring baseline gallic acid activity [3].

Gallic Acid Hydrate (CAS 5995-86-8) Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


Aqueous Solubility Differential: Gallic Acid Hydrate vs. Anhydrous Gallic Acid at 20°C

Gallic acid hydrate (monohydrate) demonstrates significantly enhanced aqueous solubility compared to the anhydrous form under identical temperature conditions. At 20 °C, the monohydrate exhibits a solubility of 1.5 g per 100 mL water, whereas the anhydrous form achieves only 1.19 g per 100 mL water [1]. This solubility differential is attributable to the presence of the hydration water molecule, which alters the crystal lattice energy and facilitates more rapid dissolution in aqueous media [2].

Aqueous solubility Formulation development Analytical sample preparation

ABTS Radical-Scavenging Activity: Gallic Acid Hydrate Potency Relative to Structurally Related Polyphenols

In a standardized offline ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical-scavenging assay evaluating 100 pure chemical compounds, gallic acid hydrate exhibited an IC₅₀ value of 1.03 ± 0.25 µg/mL [1]. Under identical assay conditions, the IC₅₀ values for structurally related comparator polyphenols were: (+)-catechin hydrate (3.12 ± 0.51 µg/mL), caffeic acid (1.59 ± 0.06 µg/mL), quercetin (1.89 ± 0.33 µg/mL), hyperoside (3.54 ± 0.39 µg/mL), kaempferol (3.70 ± 0.15 µg/mL), and rutin hydrate (4.68 ± 1.24 µg/mL) [1].

Antioxidant activity ABTS assay Polyphenol screening

Antibacterial Activity Against Pseudomonas aeruginosa: Gallic Acid Hydrate vs. Propyl Gallate and Octyl Gallate

In a comparative antibacterial evaluation of gallic acid and its alkyl gallate esters against bacterial strains isolated from biological matrices, gallic acid hydrate exhibited MIC values in the range of 300–2400 µg/mL specifically against Pseudomonas aeruginosa strains [1]. Under the same microdilution methodology, octyl gallate showed MIC values of 1200–2400 µg/mL against P. aeruginosa, while propyl gallate demonstrated different antibacterial spectrum characteristics [1]. Notably, gallic acid was identified as exhibiting the best antibacterial activity against P. aeruginosa strains among the tested compounds in that specific bacterial group [1].

Antibacterial activity MIC Pseudomonas aeruginosa

Polymorphic Crystalline Form Stability: Commercial MH-I Monohydrate vs. Metastable Anhydrate Polymorphs

Gallic acid exhibits extensive polymorphism, with five structurally characterized monohydrate forms (MH-I through MH-V) and three anhydrate polymorphs (AH-I, AH-II, AH-III) [1]. The commercial gallic acid hydrate product corresponds to monohydrate form I (MH-I), which has been demonstrated to be relatively stable under ambient conditions [2]. In contrast, the anhydrate polymorphs AH-I and AH-III are metastable forms, and the hydration/dehydration equilibrium of gallic acid is highly dependent on relative humidity and phase purity [1]. MH-I represents the most thermodynamically accessible and commercially viable crystalline form of the hydrated species [2].

Polymorphism Crystal stability Solid-state characterization

Gallic Acid Hydrate (CAS 5995-86-8): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


High-Sensitivity Antioxidant Reference Standard for ABTS Radical-Scavenging Assays

Gallic acid hydrate serves as a high-potency positive control and calibration standard for ABTS-based antioxidant screening protocols. With an IC₅₀ of 1.03 ± 0.25 µg/mL, it outperforms structurally related polyphenols including (+)-catechin hydrate (3.12 µg/mL), quercetin (1.89 µg/mL), and rutin hydrate (4.68 µg/mL) under identical assay conditions [1]. This 3.0× to 4.5× higher potency makes gallic acid hydrate the preferred selection for establishing the upper sensitivity range of ABTS antioxidant calibration curves, enabling more precise quantification of weaker antioxidant samples.

Pseudomonas aeruginosa-Specific Antibacterial Studies in Microbiological Research

For investigators targeting Pseudomonas aeruginosa in antibacterial susceptibility testing, gallic acid hydrate demonstrates superior activity compared to alkyl gallate esters, with MIC values ranging from 300–2400 µg/mL—up to 4× lower than octyl gallate against this specific pathogen [1]. This species-specific efficacy profile makes gallic acid hydrate the appropriate choice over propyl gallate or octyl gallate in studies focused on P. aeruginosa biofilm inhibition, virulence factor modulation, or combination therapy evaluation.

Aqueous Formulation Development Requiring Enhanced Solubility Without Organic Co-Solvents

Gallic acid hydrate's 26% higher aqueous solubility (1.5 g/100 mL at 20 °C) compared to the anhydrous form (1.19 g/100 mL) [1] provides a measurable advantage in aqueous formulation development. This differential enables the preparation of higher-concentration stock solutions in pure water, reduces precipitation risk during dilution into cell culture media, and minimizes the need for DMSO or ethanol co-solvents that may confound biological assay results through solvent-mediated cytotoxicity or membrane perturbation.

Solid-State Characterization and Polymorph-Controlled Pharmaceutical Development

The commercial MH-I monohydrate form of gallic acid hydrate represents the most stable and well-characterized crystalline phase under ambient conditions, in contrast to the metastable anhydrate polymorphs (AH-I, AH-III) and the least stable monohydrate form (MH-V) [1][2]. This established polymorphic identity supports reproducible solid-state analytical method development (PXRD, DSC, Raman spectroscopy), ensures consistent dissolution behavior in quality control testing, and provides a defined reference form for regulatory submissions in pharmaceutical or nutraceutical product development.

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